(s)-2,6-Dimethylchroman-4-one
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Overview
Description
(S)-2,6-Dimethylchroman-4-one is a chiral compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,6-Dimethylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the chromanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques is essential to obtain the desired (S)-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2,6-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups.
Scientific Research Applications
(S)-2,6-Dimethylchroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2,6-Dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and inducing apoptosis in cancer cells. The exact molecular targets may include enzymes involved in oxidative stress response and signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
- 2,6-Dimethylchroman-4-one (racemic mixture)
- 2,6-Dimethylchromanol
- 2,6-Dimethylquinone
Comparison: (S)-2,6-Dimethylchroman-4-one is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The (S)-enantiomer may exhibit higher potency and selectivity in its biological effects, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
185224-25-3 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-2,6-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
KMJGVNLHBBEOQD-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(O1)C=CC(=C2)C |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
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